Clopidogrel-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clopidogrel-d3 (hydrochloride) is a deuterated form of clopidogrel, an antiplatelet agent used to prevent blood clots in conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease . The deuterated version, Clopidogrel-d3, is used in scientific research to study the pharmacokinetics and pharmacodynamics of clopidogrel, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound .
准备方法
The synthesis of Clopidogrel-d3 (hydrochloride) involves the incorporation of deuterium atoms into the clopidogrel molecule. This can be achieved through selective deuteration of the benzylic methyl ester group. The synthetic route typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the deuterated compound .
化学反应分析
Clopidogrel-d3 (hydrochloride) undergoes similar chemical reactions as clopidogrel. These include:
Reduction: The reduction of clopidogrel can lead to the formation of inactive metabolites.
Substitution: Clopidogrel can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions are the active thiol-containing metabolite and various inactive metabolites .
科学研究应用
Clopidogrel-d3 (hydrochloride) is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of clopidogrel. Its applications include:
作用机制
Clopidogrel-d3 (hydrochloride) exerts its effects by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This inhibition prevents ADP from binding to the receptor, thereby blocking the activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation . The deuterium atoms in Clopidogrel-d3 do not alter the mechanism of action but provide insights into the metabolic stability and pathways of the compound .
相似化合物的比较
Clopidogrel-d3 (hydrochloride) is compared with other antiplatelet agents such as ticlopidine, prasugrel, and ticagrelor. While all these compounds inhibit platelet aggregation, Clopidogrel-d3 is unique due to its deuterium labeling, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies . Similar compounds include:
属性
分子式 |
C16H17Cl2NO2S |
---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1/i1D3; |
InChI 键 |
XIHVAFJSGWDBGA-CZXUMKGOSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。